(2S)-2-amino(3,4-13C2)butanedioic acid

Metabolic Flux Analysis 13C NMR Spectroscopy TCA Cycle Tracer

(2S)-2-amino(3,4-13C2)butanedioic acid, systematically designated L-aspartic acid-(3,4-13C2) (CAS 109376-38-7), is a stable isotope-labeled isotopologue of the proteinogenic amino acid L-aspartic acid wherein the C3 (methylene) and C4 (carboxyl) carbon positions are substituted with carbon-13 at 99 atom % isotopic enrichment. The compound possesses a molecular formula of C2[13C]2H7NO4, a molecular weight of 135.09 g/mol representing a +2 Da mass shift relative to unlabeled L-aspartic acid (133.10 g/mol), and a melting point exceeding 300°C (decomposition).

Molecular Formula C4H7NO4
Molecular Weight 135.09 g/mol
Cat. No. B12055032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino(3,4-13C2)butanedioic acid
Molecular FormulaC4H7NO4
Molecular Weight135.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,3+1
InChIKeyCKLJMWTZIZZHCS-XYBBUYLHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Aspartic Acid-(3,4-13C2) CAS 109376-38-7: Technical Baseline for Stable Isotope Procurement


(2S)-2-amino(3,4-13C2)butanedioic acid, systematically designated L-aspartic acid-(3,4-13C2) (CAS 109376-38-7), is a stable isotope-labeled isotopologue of the proteinogenic amino acid L-aspartic acid wherein the C3 (methylene) and C4 (carboxyl) carbon positions are substituted with carbon-13 at 99 atom % isotopic enrichment . The compound possesses a molecular formula of C2[13C]2H7NO4, a molecular weight of 135.09 g/mol representing a +2 Da mass shift relative to unlabeled L-aspartic acid (133.10 g/mol), and a melting point exceeding 300°C (decomposition) [1]. As a position-specific 13C2-labeled tracer, this compound enables the unambiguous tracking of aspartate-derived carbon flux through central metabolic networks via NMR spectroscopy or mass spectrometry, particularly within the tricarboxylic acid (TCA) cycle and associated anaplerotic/cataplerotic pathways [2].

Why Unlabeled or Alternative Isotopologues Cannot Substitute for (2S)-2-amino(3,4-13C2)butanedioic Acid in Position-Resolved Tracer Studies


Generic substitution of L-aspartic acid-(3,4-13C2) with unlabeled L-aspartic acid, alternative singly-labeled variants (e.g., L-aspartic acid-2-13C), or differently positioned dual-labeled isotopologues (e.g., L-aspartic acid-1,2-13C2) fundamentally compromises or nullifies the analytical specificity required for position-resolved metabolic flux analysis. Unlabeled aspartic acid provides zero isotopic discrimination against endogenous metabolite pools, rendering flux quantification impossible [1]. Singly-labeled variants (M+1 mass shift) lack the requisite +2 Da mass separation to resolve against naturally occurring M+1 isotopologues in complex biological matrices, thereby introducing substantial quantification error . Critically, isotopologues bearing labels at the 1,2-positions versus 3,4-positions report on mechanistically distinct metabolic events: the 1,2-13C2 isotopomer forms exclusively during the first turn of the TCA cycle when oxaloacetate condenses with labeled acetyl-CoA, whereas the 3,4-13C2 isotopomer arises only during the second turn of the TCA cycle when 13C-labeled oxaloacetate (derived from prior cycling) undergoes transamination to aspartate [2]. Consequently, substitution of one positional isotopologue for another would invert or obliterate the biological interpretation of the resulting isotopomer distribution data.

Quantitative Comparative Evidence: L-Aspartic Acid-(3,4-13C2) Performance Metrics Versus Closest Analogs


TCA Cycle Turn Discrimination: 3,4-13C2 Versus 1,2-13C2 Isotopologue Differential Formation

In 13C NMR-based metabolic flux studies using [U-13C]glutamine as the substrate in cultured GABAergic neurons, the 3,4-13C2 isotopomer of aspartate forms exclusively when oxaloacetate—containing 12C derived from the second turn of the TCA cycle—undergoes transamination [1]. In contrast, the 1,2-13C2 isotopomer is generated only during the first turn of the TCA cycle when labeled acetyl-CoA condenses with unlabeled oxaloacetate [1]. This positional specificity enables unambiguous temporal resolution of carbon flux through successive TCA cycle iterations.

Metabolic Flux Analysis 13C NMR Spectroscopy TCA Cycle Tracer

Mass Spectrometric Discrimination: +2 Da Mass Shift of 3,4-13C2 Versus +1 Da of Singly-Labeled Analogs

L-Aspartic acid-(3,4-13C2) exhibits a nominal mass shift of +2 Da relative to unlabeled L-aspartic acid (135.09 g/mol vs. 133.10 g/mol) due to dual 13C incorporation at positions 3 and 4 . In contrast, L-aspartic acid-2-13C produces only a +1 Da shift (134.10 g/mol) . In complex biological matrices analyzed by LC-MS/MS, the M+2 isotopologue of the target compound provides superior signal discrimination against naturally occurring M+1 isotopologues (~1.1% natural 13C abundance per carbon) and endogenous M+2 contributions, thereby reducing background interference and improving lower limits of quantification [1].

LC-MS/MS Quantification Stable Isotope Dilution Metabolomics

Cataplerotic Flux Quantification: 1,4-13C2 Aspartic Acid Enables Pyruvate Pool Contribution Measurement

In metabolic flux studies using Comamonas testosteroni KF-1 cells grown on [1,4-13C2]-aspartic acid (structurally analogous positional labeling to 3,4-13C2 at the carboxyl termini) and unlabeled acetate, carbon mapping and flux ratio analysis enabled quantitative determination of the fractional contribution of aspartate-derived carbon to the pyruvate pool [1]. The data demonstrated that aspartate catabolism via cataplerotic flux contributed measurably to pyruvate formation, a determination that would be impossible using unlabeled aspartate and would yield ambiguous results using uniformly 13C-labeled aspartate due to overlapping isotopomer distributions from multiple metabolic sources.

13C Metabolic Flux Analysis Cataplerosis Carbon Mapping

Positional 13C Enrichment Analysis Precision: Aspartate Enables PEPC/RUBISCO Flux Differentiation

A validated GC-MS method for C-positional fractional 13C enrichment (E13C) analysis of aspartate demonstrated accuracy of <1% and precision of <2.5% for determining E13C at each individual carbon position [1]. This method successfully differentiated between PHOSPHOENOLPYRUVATE CARBOXYLASE (PEPC) activity, RUBISCO activity, and Calvin-Benson-Bassham (CBB) cycle activity within a single aspartate molecule following 13CO2 pulse-labeling of Synechocystis cultures, a distinction that conventional bulk 13C enrichment measurements cannot achieve [1]. While this study employed 13C pulse-labeling rather than pre-labeled aspartate tracers, it establishes the analytical feasibility and precision benchmarks for using positionally-resolved aspartate isotopologue analysis to deconvolute overlapping metabolic fluxes.

GC-MS Metabolite Profiling Positional 13C Enrichment Photosynthetic Flux Analysis

Isotopic Purity and Cost Efficiency: 3,4-13C2 Versus 13C4 or 13C4,15N Multilabeled Analogs

L-Aspartic acid-(3,4-13C2) is commercially available with certified isotopic purity of 99 atom % 13C at the labeled positions and chemical purity ≥95% by HPLC . In comparison, uniformly labeled L-aspartic acid-13C4 or multilabeled variants (13C4,15N or 13C4,15N,d3) carry substantially higher procurement costs due to additional isotopic enrichment steps and lower synthetic yields . For experimental designs where TCA cycle turn-specific flux or positional carboxyl-group tracing is the primary objective, the 3,4-13C2 isotopologue provides equivalent or superior positional information to U-13C4 while reducing material costs and minimizing spectral complexity from excessive 13C-13C coupling in NMR applications.

Stable Isotope Procurement Cost-Benefit Analysis Tracer Experimental Design

Optimal Deployment Scenarios for (2S)-2-amino(3,4-13C2)butanedioic Acid in Tracer-Based Research Programs


Second-Turn TCA Cycle Flux Quantification via 13C NMR Spectroscopy

Researchers quantifying metabolic flux through successive iterations of the tricarboxylic acid (TCA) cycle in neuronal, hepatic, or tumor cell models should select L-aspartic acid-(3,4-13C2). As demonstrated by Westergaard et al. (1995), the 3,4-13C2 isotopologue forms exclusively during the second turn of the TCA cycle when 12C-oxaloacetate (derived from prior labeled substrate cycling) is transaminated to aspartate [1]. The characteristic 1J3,4 coupling constant of 50.9 Hz provides an unambiguous NMR signature that is spectrally resolved from the 1,2-13C2 isotopologue (1J1,2 = 50 Hz), enabling independent quantification of first-turn versus second-turn TCA cycle activity. This application is particularly relevant for studies of mitochondrial dysfunction, cancer metabolism (e.g., hepatocellular carcinoma as studied by Siroosian et al., 2023), and neuronal compartmentation where TCA cycle kinetics are perturbed [2].

LC-MS/MS Quantification of Low-Abundance Aspartate-Derived Metabolites via Stable Isotope Dilution

Investigators performing targeted metabolomics or quantitative flux analysis requiring precise measurement of aspartate and its downstream metabolites in complex biological matrices (plasma, tissue homogenates, cell extracts) should employ L-aspartic acid-(3,4-13C2) as an internal standard. The +2 Da mass shift (135.09 g/mol) provides analytically meaningful separation from endogenous unlabeled aspartate (133.10 g/mol) and minimizes interference from natural abundance M+1 isotopologues that would compromise quantification using singly-labeled (M+1) standards [3]. This approach, validated in amino acid enantiomer quantification studies (Song et al., 2006), enables accurate determination of metabolite pool sizes and fractional enrichments with improved lower limits of quantification [4].

Cataplerotic and Anaplerotic Flux Mapping in Microbial and Plant Systems

For studies of carbon routing at metabolic branch points—particularly the partitioning of aspartate-derived carbon between gluconeogenesis, the TCA cycle, and pyruvate pools—position-specific 13C2-labeled aspartic acid provides pathway-resolved flux data. As demonstrated in Comamonas testosteroni using [1,4-13C2]-aspartic acid (structurally analogous positional labeling), carbon mapping enabled quantitative determination of cataplerotic flux contributions from aspartate catabolism to the pyruvate pool [5]. This approach is directly transferable to 3,4-13C2-aspartic acid for studies of microbial metabolic engineering, plant central carbon metabolism (including PEPC activity determination per Wittemeier et al., 2025), and bioproduction optimization where aspartate serves as a key metabolic node [6].

Cost-Optimized Experimental Design for TCA Cycle Tracer Studies Requiring Positional Resolution

Principal investigators and laboratory managers designing tracer studies that require positional resolution of aspartate-derived carbon flux but operate under budgetary constraints should evaluate L-aspartic acid-(3,4-13C2) as a cost-efficient alternative to uniformly labeled L-aspartic acid-13C4 or multilabeled variants (13C4,15N; 13C4,15N,d3) . The dual 13C labeling at positions 3 and 4 provides sufficient positional information for second-turn TCA cycle flux determination and carboxyl-group tracing while reducing material expenditure compared to U-13C4. Additionally, the simplified 13C NMR spectrum (single homonuclear J-coupling) reduces spectral congestion and simplifies isotopomer analysis relative to the complex multiplet patterns observed with U-13C4-aspartic acid, thereby streamlining data processing and interpretation.

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